Phenazolam: is classified as a novel benzodiazepine, which are central nervous system depressantsNovel benzodiazepines have appeared on illicit drug markets in recent years and have been associated with adverse events and fatalities, especially when used in combination with other depressants like opioids and alcohol .
Application Summary: Phenazolam can be identified in toxicological samples using advanced analytical techniques.
Results: The identification of Phenazolam in toxicology reports helps in understanding its role in forensic cases, particularly those involving drug overdoses.
Application Summary: Phenazolam can be used as a reference substance for the development of analytical methods.
Results: Establishment of reliable analytical protocols for novel benzodiazepines detection.
Application Summary: Studying the absorption, distribution, metabolism, and excretion (ADME) of Phenazolam.
Results: Generation of toxicokinetic data that can inform safety assessments and therapeutic dosing.
Phenazolam is a synthetic compound belonging to the benzodiazepine class, specifically classified as a triazolobenzodiazepine. Its chemical structure is characterized by a benzene ring fused to a diazepine ring, with notable substitutions including a bromine atom at the 7-position and a chlorine atom at the R2' position of the phenyl ring. The molecular formula for phenazolam is , with a molecular weight of approximately 387.67 g/mol . Initially synthesized in the early 1980s, phenazolam was never developed for clinical use but has emerged as a designer drug, often associated with illicit markets since its identification in seized samples in 2016 .
Like other benzodiazepines, phenazolam is believed to act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system []. GABA promotes relaxation and sleep, and phenazolam's interaction with GABA receptors is thought to be responsible for its sedative and hypnotic effects []. However, the specific details of its mechanism require further investigation.
The major products from these reactions often include hydroxylated and dechlorinated derivatives, which may have different biological activities compared to the parent compound.
As a benzodiazepine derivative, phenazolam primarily acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid at the GABA_A receptor. This interaction results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The pharmacokinetics of phenazolam suggest it is well-absorbed following oral administration, metabolized in the liver, and excreted via urine. Its elimination half-life ranges from 6 to 18 hours, with an active metabolite known as 3-hydroxyphenazepam that exhibits similar potency .
The synthesis of phenazolam typically involves several steps:
This method was developed during research at the Physico-Chemical Institute of the Academy of Sciences of the Ukrainian SSR in the 1970s.
Phenazolam has been primarily recognized for its potential applications in research and forensic toxicology rather than clinical use. It can be identified in biological samples using advanced analytical techniques such as:
These methods are crucial for understanding its role in drug overdoses and establishing reliable detection protocols for novel benzodiazepines .
Phenazolam shares structural similarities with several other benzodiazepines. A comparison highlights its unique characteristics:
Phenazolam's notable attributes include its higher potency compared to traditional benzodiazepines like diazepam and its longer duration of action, making it particularly interesting for both scientific research and forensic investigations .